Cas no 15664-29-6 (Pheophorbide A (>80%) (mixture of diastereomers))
15664-29-6 structure
Product Name:Pheophorbide A (>80%) (mixture of diastereomers)
CAS-Nr.:15664-29-6
MF:C35H36N4O5
MW:592.684148788452
CID:50168
PubChem ID:253193
Update Time:2025-04-18
Pheophorbide A (>80%) (mixture of diastereomers) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Pheophorbide A
- (3S,4S)-9-Ethenyl-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoic acid
- PHEOPHORBIDE A(AS) (In Solution)
- [3s-(3alpha,4beta,21beta)]-ramethyl-20-oxo
- 13-Epi-phaeophorbid
- B22-12-,23-13-,24-12-,25-14-,26-13-,27-14
- C35H36N4o5
- H8,12-14,17,21,31,36,39H,1,9-11H2,2-7H3,(H,40,41)
- Rel-3-[(3R,4R)-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-9-vinylphorbin-3-yl]propanoic acid
- Pheophorbide A (>80%) (mixture of diastereomers)
- (3S,4S,21R)-9-ethenyl-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoic acid
- CHEMBL2006244
- Phaeophorbid-a
- CCRIS 8091
- CS-0092948
- C18021
- phaeophorbide
- pheophorbide a, AldrichCPR
- NSC-75783
- Q63370
- IA2WNI2HO2
- NCI60_041663
- 3-[(3R,8Z,13Z,19Z,21S,22S)-11-Ethyl-3-(methoxycarbonyl)-12,17,21,26-tetramethyl-4-oxo-16-vinyl-7,23,24,25-tetraazahexacyclo[18.2.1.1~5,8~.1~10,13~.1~15,18~.0~2,6~]hexacosa-1(23),2(6),5(26),8,10(25),11,13,15,17,19-decaen-22-yl]propanoic acid
- Pheophorbide a'
- PhaeophorbideA
- (3S-(3alpha,4beta,21beta))-14-Ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-9-vinylphorbine-3-propionic acid
- 3-[(3S,4S,21R)-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-9-vinylphorbin-3-yl]propanoic acid
- CHEBI:38257
- (2(2)R,17S,18S)-7-ethyl-2(1),2(2),17,18-tetrahydro-2(2)-(methoxycarbonyl)-3,8,13,17-tetramethyl-2(1)-oxo-12-ethenylcyclopenta[at]porphyrin-18-propanoic acid
- Phaeophorbide A
- Pheophorbide-a, >=90% (HPLC)
- HY-125665
- 13-epi-Phaeophorbide a
- 3-Phorbinepropanoic acid, 9-ethenyl-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-, (3S,4S,21R)-
- SCHEMBL579034
- DTXSID10884550
- Phaeophorbid a
- UNII-IA2WNI2HO2
- NSFSLUUZQIAOOX-LDCXZXNSSA-N
- SCHEMBL56439
- CHEMBL510103
- 15664-29-6
- 3-[(3R,21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-3-methoxycarbonyl-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid
- EINECS 239-738-5
- RKEBXTALJSALNU-LDCXZXNSSA-N
- 3-[(1Z,3R,21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-3-(methoxycarbonyl)-12,17,21,26-tetramethyl-7,23,24,25-tetraazahexacyclo[18.2.1.1?,?.1??,??.1??,??.0?,?]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid
- Phaeophorbid a; Phaeophorbid-a
- DA-76817
- G78078
- pheophorbide-a
-
- MDL: MFCD00210345
- Inchi: 1S/C35H36N4O5/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22/h8,12-14,17,21,31,38,42H,1,9-11H2,2-7H3,(H,40,41)/b24-12-,26-13-,27-14-,32-30-/t17-,21-,31+/m0/s1
- InChI-Schlüssel: RKEBXTALJSALNU-JGPSZEMESA-N
- Lächelt: OC1=C2C(C)=C3C=C4C(CC)=C(C)C(C=C5C(C=C)=C(C)C(C=C6[C@@H](C)[C@H](CCC(=O)O)C(=C(C2=N3)[C@H]1C(=O)OC)N6)=N5)=N4 |t:6,14,22,32|
Berechnete Eigenschaften
- Genaue Masse: 592.26900
- Monoisotopenmasse: 592.26857
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 9
- Schwere Atomanzahl: 44
- Anzahl drehbarer Bindungen: 7
- Komplexität: 1130
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 3
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: 1001
- XLogP3: 5.2
- Topologische Polaroberfläche: 138
Experimentelle Eigenschaften
- Farbe/Form: Nicht bestimmt
- Dichte: 1.35
- Schmelzpunkt: Nota available
- Siedepunkt: 1014.4 °C at 760 mmHg
- Flammpunkt: 567.3 °C
- Brechungsindex: 1.63
- Löslichkeit: DMSO: soluble0.5mg/mL, clear (warmed)
- PSA: 136.97000
- LogP: 3.53890
- Löslichkeit: Nicht bestimmt
- Dampfdruck: 0.0±0.3 mmHg at 25°C
Pheophorbide A (>80%) (mixture of diastereomers) Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303+H313+H333
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:-20°C
Pheophorbide A (>80%) (mixture of diastereomers) Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | Pha-592-100mg |
Pheophorbide a (mixture of diastereomers) |
15664-29-6 | >95% | 100mg |
2535CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | Pha-592-50mg |
Pheophorbide a (mixture of diastereomers) |
15664-29-6 | >95% | 50mg |
1426CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | Pha-592-250mg |
Pheophorbide a (mixture of diastereomers) |
15664-29-6 | >95% | 250mg |
4919CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | Pha-592-100mg |
Pheophorbide a (mixture of diastereomers) |
15664-29-6 | >95% | 100mg |
2535.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | Pha-592-50mg |
Pheophorbide a (mixture of diastereomers) |
15664-29-6 | >95% | 50mg |
1426.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | Pha-592-250mg |
Pheophorbide a (mixture of diastereomers) |
15664-29-6 | >95% | 250mg |
4919.0CNY | 2021-07-13 | |
| TRC | P998428-5mg |
Pheophorbide A (>80%) (mixture of diastereomers) |
15664-29-6 | 5mg |
$ 110.00 | 2023-09-06 | ||
| TRC | P998428-10mg |
Pheophorbide A (>80%) (mixture of diastereomers) |
15664-29-6 | 10mg |
$178.00 | 2023-05-17 | ||
| TRC | P998428-25mg |
Pheophorbide A (>80%) (mixture of diastereomers) |
15664-29-6 | 25mg |
$ 316.00 | 2023-09-06 | ||
| TRC | P998428-50mg |
Pheophorbide A (>80%) (mixture of diastereomers) |
15664-29-6 | 50mg |
$597.00 | 2023-05-17 |
Pheophorbide A (>80%) (mixture of diastereomers) Verwandte Literatur
-
Katrin Knop,Anne-Fran?oise Mingotaud,Naram El-Akra,Frédéric Violleau,Jean-Pierre Souchard Photochem. Photobiol. Sci. 2009 8 396
-
Julien Massiot,Ali Makky,Florent Di Meo,David Chapron,Patrick Trouillas,Véronique Rosilio Phys. Chem. Chem. Phys. 2017 19 11460
-
Hitoshi Tamiaki,Yukihiro Okamoto,Yuji Mikata,Sunao Shoji Photochem. Photobiol. Sci. 2012 11 898
-
R. G. Waruna Jinadasa,Zehua Zhou,M. Gra?a H. Vicente,Kevin M. Smith Org. Biomol. Chem. 2016 14 1049
-
5. Active-targeted pH-responsive albumin–photosensitizer conjugate nanoparticles as theranostic agentsGantumur Battogtokh,Young Tag Ko J. Mater. Chem. B 2015 3 9349
15664-29-6 (Pheophorbide A (>80%) (mixture of diastereomers)) Verwandte Produkte
- 24533-72-0(Pyropheophorbide-a)
- 6453-67-4(Methyl pyropheophorbide-a)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Empfohlene Lieferanten
Essenoi Fine Chemical Co., Limited
Gold Mitglied
CN Lieferant
Reagenz
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Mitglied
CN Lieferant
Großmenge
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Reagenz